molecular formula C11H11IOS2 B2653025 1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one CAS No. 866152-94-5

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one

Cat. No. B2653025
CAS RN: 866152-94-5
M. Wt: 350.23
InChI Key: OXNVEOVZBXYAQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl group would consist of a phenyl ring (a six-membered ring of carbon atoms) with an iodine atom attached. The propenone group would contain a carbon-carbon double bond adjacent to a carbonyl group (a carbon atom double-bonded to an oxygen atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its density, boiling point, refractive index, and solubility. These properties are determined by the compound’s molecular structure. Unfortunately, specific physical and chemical properties for this exact compound are not provided in the searched resources .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Preparation of Kinetically Stabilized Derivatives : Compounds carrying the methylsulfanyl group, akin to "1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one," have been utilized in the preparation of kinetically stabilized phosphaethene derivatives. This involves complex reactions leading to the formation of novel organic structures with potential applications in catalysis and material science (Ito, Kimura, & Yoshifuji, 2003).

Material Science

  • Self-Healing Elastomers : Aromatic disulfide metathesis, involving the bis(methylsulfanyl) group, has been employed in the creation of self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without the need for catalysts, indicating their potential for self-repairing materials applications (Rekondo et al., 2014).

Molecular Interactions and Assembly

  • Heterodimeric Capsule Formation : Tetrakis(4-hydroxyphenyl)-cavitand and tetra(4-pyridyl)-cavitand self-assemble into heterodimeric capsules via hydrogen bonding. The orientational isomerism exhibited by unsymmetrical guests within these capsules underscores the potential for designing molecular recognition and encapsulation systems, showcasing the role of precisely designed molecular frameworks in directing assembly and interaction (Kobayashi et al., 2007).

Advanced Polymers

  • High-Performance Polyimides : Compounds with thiophenyl-substituted benzidines, which share structural motifs with "this compound," have been synthesized for the development of transparent polyimides. These materials exhibit high refractive indices and small birefringences along with good thermomechanical stabilities, making them suitable for optoelectronic applications (Tapaswi et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Unfortunately, specific safety and hazard information for “1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one” was not found in the searched resources .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its potential as a pharmaceutical or industrial chemical .

properties

IUPAC Name

1-(3-iodophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNVEOVZBXYAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC(=CC=C1)I)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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